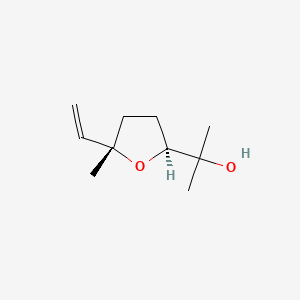

trans-Linalool oxide

Description

Structure

3D Structure

Properties

CAS No. |

11063-78-8 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol |

InChI |

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(12-10)9(2,3)11/h5,8,11H,1,6-7H2,2-4H3/t8-,10+/m0/s1 |

InChI Key |

BRHDDEIRQPDPMG-WCBMZHEXSA-N |

Isomeric SMILES |

C[C@]1(CC[C@H](O1)C(C)(C)O)C=C |

Canonical SMILES |

CC1(CCC(O1)C(C)(C)O)C=C |

boiling_point |

201.00 to 202.00 °C. @ 760.00 mm Hg |

Origin of Product |

United States |

Biosynthesis and Biotransformation Pathways of Trans Linalool Oxide

Precursor Compounds and Upstream Biosynthetic Origin

The formation of trans-Linalool oxide is a multi-step process that begins with fundamental building blocks and progresses through a series of key intermediates. This section outlines the foundational molecules and the primary biosynthetic pathway that set the stage for the creation of this monoterpenoid.

Linalool (B1675412) as a Central Monoterpene Precursor

Linalool is a naturally occurring terpene alcohol that serves as the direct precursor to this compound. scentree.coscentree.co It is a pivotal intermediate in the biosynthesis of numerous monoterpenoids. The transformation of linalool into this compound involves an oxidation reaction. scentree.co In nature, this conversion is often facilitated by enzymatic processes within various organisms. mdpi.comnih.gov The availability of linalool enantiomers, (R)- and (S)-linalool, in nature is a key factor in the formation of the different stereoisomers of linalool oxide. mdpi.commdpi.com

Contribution of the Methyl-Erythritol-Phosphate (MEP) Pathway

The biosynthesis of monoterpenoids, including the precursor linalool, primarily occurs through the methyl-erythritol-phosphate (MEP) pathway, which takes place in the plastids of plant cells. foodb.cakegg.jp This pathway is responsible for producing the fundamental five-carbon building blocks of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). kegg.jp The MEP pathway starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate and, through a series of enzymatic reactions, generates these essential isoprenoid precursors. mdpi.com Studies have shown a significant correlation between the activity of key enzymes in the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS), and the accumulation of monoterpenoids like linalool. mdpi.comtandfonline.com

Enzymatic Derivatization and Cyclization Mechanisms

The conversion of linalool to this compound is not a direct oxidation but rather a sophisticated enzymatic process involving epoxidation followed by an intramolecular cyclization. This section details the enzymatic steps that lead to the final furanoid structure of this compound.

Elucidation of Linalool Epoxidation and Intramolecular Cyclization

The biosynthesis of this compound from linalool proceeds through a two-step mechanism: an initial epoxidation followed by a subsequent intramolecular cyclization. mdpi.commdpi.com This process is catalyzed by enzymes, often cytochrome P450 monooxygenases, which are capable of introducing an epoxide group across the 6,7-double bond of linalool. mdpi.comnih.gov Following epoxidation, the resulting unstable intermediate undergoes a spontaneous or enzyme-assisted intramolecular cyclization, where the hydroxyl group attacks the epoxide ring, leading to the formation of the stable five-membered tetrahydrofuran (B95107) ring characteristic of furanoid linalool oxides, including the trans-isomer. mdpi.commdpi.com

Identification and Functional Analysis of Catalytic Enzymes (e.g., Cytochrome P450, Cyclases)

The primary enzymes implicated in the biosynthesis of linalool oxides from linalool are from the cytochrome P450 (CYP) superfamily. oup.com These monooxygenases catalyze the oxidation of linalool, which is a critical step leading to the formation of its cyclic ether derivatives. nih.govtandfonline.com The proposed mechanism involves the P450-mediated epoxidation of the 6,7-double bond of linalool to form the unstable intermediate 6,7-epoxy-linalool. mdpi.commdpi.comtandfonline.com This epoxide then undergoes a subsequent intramolecular cyclization to yield the more stable furanoid and pyranoid linalool oxide isomers. mdpi.comtandfonline.comresearchgate.net

In the plant Arabidopsis thaliana, several P450 enzymes have been identified as key players in linalool metabolism. nih.gov CYP76C1 is a major linalool-metabolizing oxygenase in Arabidopsis flowers, capable of oxidizing both (R)- and (S)-linalool enantiomers to produce a variety of oxidized products, including linalool oxides. nih.gov Other P450s, such as CYP71B31 and CYP76C3, also contribute by metabolizing linalool enantiomers into different sets of hydroxylated and epoxidized derivatives. oup.com

Studies using recombinant human P450 enzymes have also shed light on these pathways. tandfonline.comtandfonline.com CYP2D6 was shown to catalyze not only the epoxidation of linalool leading to furanoid and pyranoid oxides but also the allylic hydroxylation to form 8-hydroxylinalool. tandfonline.comresearchgate.net In contrast, CYP2C19 was found to mediate only the allylic hydroxylation. tandfonline.comtandfonline.commdpi.com This indicates that specific P450 isoforms possess distinct catalytic activities in the transformation of linalool. tandfonline.com

Table 1: Cytochrome P450 Enzymes in Linalool Oxide Formation

| Enzyme | Source Organism | Substrate(s) | Key Products | Reference(s) |

| CYP76C1 | Arabidopsis thaliana | (R)-linalool, (S)-linalool | Linalool oxides (including lilac compounds), 8-hydroxy-linalool, 8-oxo-linalool | nih.gov |

| CYP71B31 | Arabidopsis thaliana | (R)-linalool, (S)-linalool | Hydroxylated and epoxidized linalool derivatives | oup.com |

| CYP76C3 | Arabidopsis thaliana | (R)-linalool, (S)-linalool | Hydroxylated and epoxidized linalool derivatives | oup.com |

| CYP2D6 | Human (recombinant) | (R/S)-linalool | Furanoid linalool oxide, Pyranoid linalool oxide, 8-hydroxylinalool | tandfonline.comtandfonline.comresearchgate.net |

| CYP2C19 | Human (recombinant) | (R/S)-linalool | 8-hydroxylinalool | tandfonline.comtandfonline.com |

Investigation of Glycosidic Precursors and Associated Glycosidases in Aroma Biogenesis

In many plants, volatile compounds like this compound are stored in a non-volatile, water-soluble form as glycosides. mdpi.comsciopen.com These glycosidically bound molecules serve as aroma precursors, which can release the free volatile aglycone upon enzymatic hydrolysis. mdpi.comtandfonline.comtandfonline.com This mechanism allows plants to store a large pool of potential aroma compounds. frontiersin.org

Extensive research on tea leaves (Camellia sinensis) has led to the isolation and identification of several linalool oxide glycosides. tandfonline.comtandfonline.com New precursors for trans- and cis-linalool 3,6-oxide (furanoid forms) were identified as 6-O-β-D-xylopyranosyl-β-D-glucopyranosides, also known as β-primeverosides. tandfonline.comnih.govsci-hub.se Additionally, precursors for trans- and cis-linalool 3,7-oxide (pyranoid forms) were isolated as 6-O-β-D-apiofuranosyl-β-D-glucopyranosides. tandfonline.com

The release of these aroma compounds is catalyzed by endogenous glycosidases, such as β-glucosidase, particularly during processes like the withering and fermentation stages of tea manufacturing. sciopen.comtandfonline.comtandfonline.comopenagrar.de The activity of these enzymes cleaves the glycosidic bond, liberating the volatile linalool oxides that contribute to the final aroma profile of the product. tandfonline.com In Osmanthus fragrans flowers, the enzyme UGT85A84 has been identified as responsible for the glycosylation of linalool and its oxides, demonstrating the biosynthetic side of this precursor pathway. frontiersin.org

Table 2: Identified Glycosidic Precursors of Linalool Oxides

| Precursor Compound | Aglycone (Volatile) | Plant Source | Reference(s) |

| trans-Linalool 3,6-oxide 6-O-β-D-xylopyranosyl-β-D-glucopyranoside | trans-Linalool 3,6-oxide (furanoid) | Camellia sinensis (Oolong tea) | tandfonline.comnih.govsci-hub.se |

| cis-Linalool 3,6-oxide 6-O-β-D-xylopyranosyl-β-D-glucopyranoside | cis-Linalool 3,6-oxide (furanoid) | Camellia sinensis (Oolong tea) | tandfonline.comnih.govsci-hub.se |

| trans-Linalool 3,7-oxide 6-O-β-D-apiofuranosyl-β-D-glucopyranoside | trans-Linalool 3,7-oxide (pyranoid) | Camellia sinensis (Oolong tea) | tandfonline.com |

| cis-Linalool 3,7-oxide 6-O-β-D-apiofuranosyl-β-D-glucopyranoside | cis-Linalool 3,7-oxide (pyranoid) | Camellia sinensis (Oolong tea) | tandfonline.com |

Stereochemical Specificity in Biosynthesis

The biosynthesis of linalool oxides is a highly stereospecific process, resulting in various isomers depending on the starting material and the enzymatic system involved.

Formation of Furanoid and Pyranoid Isomers and their Respective cis/trans Stereochemistry

Linalool oxide naturally occurs as two principal structural types: a five-membered tetrahydrofuran ring (furanoid) and a six-membered tetrahydropyran (B127337) ring (pyranoid). google.comfoodb.ca Each of these can exist as cis and trans diastereomers. mdpi.comgoogle.com The formation pathway is widely accepted to begin with the epoxidation of the 6,7-double bond of the linalool molecule, creating a linalool-6,7-epoxide intermediate. mdpi.commdpi.comresearchgate.net

The subsequent step is an intramolecular cyclization of this epoxy alcohol. mdpi.com This cyclization can proceed via two different ring-closing attacks of the hydroxyl group on the epoxide ring, leading to either the five-membered furanoid ring or the six-membered pyranoid ring. mdpi.com Chemical synthesis studies mimicking this process have shown that the acid-catalyzed cyclization of the epoxide often results in a mixture of both forms, with a notable preference for the furanoid isomer. mdpi.commdpi.comresearchgate.net The ratio between furanoid and pyranoid oxides can be around 82:18, highlighting the regioselectivity of the cyclization step. mdpi.comresearchgate.net The final cis or trans configuration is determined by the stereochemistry of the initial linalool enantiomer and the geometry of the intramolecular attack. mdpi.comacs.org

Enantioselective Production of this compound Enantiomers

The stereochemical outcome of linalool oxide biosynthesis is critically dependent on the chirality of the linalool precursor. mdpi.com Both (R)-(-)-linalool and (S)-(+)-linalool occur naturally and serve as substrates for enzymes, leading to the formation of specific enantiomers of linalool oxides. mdpi.commdpi.com

Microbial biotransformations are particularly illustrative of this enantioselectivity. For example, the fungus Diplodia gossypina converts (3R)-(−)-linalool into trans-(2R,5S)-furanoid linalool oxide and trans-(2R,5R)-pyranoid linalool oxide with very high enantiomeric excess (97% and 98% ee, respectively). mdpi.com Similarly, when Aspergillus niger ATCC 9142 was supplied with (R)-(-)-linalool, it produced almost pure trans-furanoid and trans-pyranoid linalool oxides (ee > 95%). nih.gov

Conversely, when a different strain, Aspergillus niger DSM 821, was cultured with (S)-(+)-linalool, the major products were the cis-isomers, although smaller amounts of the trans-isomers were also formed. acs.orgnih.gov This demonstrates that the combination of the specific microbial enzyme system and the specific linalool enantiomer dictates which stereoisomers of this compound are produced. mdpi.comnih.gov

Microbial Biotransformation and Metabolic Engineering Approaches

Microorganisms, particularly fungi, provide a powerful tool for the targeted production of specific isomers of linalool oxide through biotransformation.

Fungal Bioconversion of Linalool to this compound (e.g., Aspergillus niger, Diplodia gossypina, Fusarium spp.)

A variety of fungal species are known to be capable of transforming linalool into its more valuable oxide derivatives. mpg.defrontiersin.org These biocatalytic systems often exhibit high regio- and stereoselectivity, which is difficult to achieve through conventional chemical synthesis.

Aspergillus niger : This species is one of the most studied for linalool biotransformation. nih.govacs.org When racemic (±)-linalool was used as the substrate, A. niger ATCC 9142 produced a mixture of cis- and trans-furanoid and pyranoid oxides. nih.gov The same strain showed high selectivity when fed (R)-(-)-linalool, yielding predominantly this compound isomers. nih.gov Another strain, A. niger DSM 821, produced 5% trans-furanoid linalool oxide and 1.5% trans-pyranoid linalool oxide from (S)-(+)-linalool, though the main products were the cis isomers. nih.gov

Diplodia gossypina : This fungus has demonstrated highly stereoselective conversion. When transforming (3R)-(−)-linalool, D. gossypina ATCC 10936 produced trans-(2R,5S)-furanoid linalool oxide with a 12% yield and 97% enantiomeric excess, and trans-(2R,5R)-pyranoid linalool oxide with a 21% yield and 98% enantiomeric excess. mdpi.com

Fusarium spp. : Fungi from this genus, often isolated from citrus fruits, are also effective biocatalysts. mdpi.comnih.gov A strain designated Fusarium sp. 1D2 converted racemic linalool into (E)-furanlinalool oxide (trans-furanoid linalool oxide) with a notable yield of 39%. nih.govresearchgate.netunife.it Another strain, Fusarium sp. 1C5, was able to produce trans-pyranoid linalool oxide from racemic linalool, albeit at a lower yield of 2%. mdpi.com

Table 3: Fungal Bioconversion of Linalool to trans-Linalool Oxide

| Fungal Species | Substrate | Product(s) | Yield / Enantiomeric Excess (ee) | Reference(s) |

| Aspergillus niger ATCC 9142 | (R)-(-)-Linalool | trans-Furanoid & trans-Pyranoid Linalool Oxides | ee > 95% | nih.gov |

| Aspergillus niger DSM 821 | (S)-(+)-Linalool | trans-Furanoid Linalool Oxide | 5% yield | acs.orgnih.gov |

| trans-Pyranoid Linalool Oxide | 1.5% yield | acs.orgnih.gov | ||

| Diplodia gossypina ATCC 10936 | (3R)-(−)-Linalool | trans-(2R,5S)-Furanoid Linalool Oxide | 12% yield, 97% ee | mdpi.com |

| trans-(2R,5R)-Pyranoid Linalool Oxide | 21% yield, 98% ee | mdpi.com | ||

| Fusarium sp. 1D2 | (RS)-Linalool | (E)-Furanlinalool Oxide (trans-furanoid) | 39% yield | mdpi.comnih.govresearchgate.net |

| Fusarium sp. 1C5 | (RS)-Linalool | trans-Pyranoid Linalool Oxide | 2% yield | mdpi.com |

Microalgal Biotransformation Systems (e.g., Oocystis pusilla)

The biotransformation of monoterpenes using microalgae represents a green chemistry approach to producing valuable aroma compounds. The unicellular microalga Oocystis pusilla has been identified as a biocatalyst capable of converting linalool into its cyclic ether derivatives, including this compound. researchgate.net

Research has demonstrated that when Oocystis pusilla is utilized for the biotransformation of (3R)-(-)-linalool over a 24-hour period, a mixture of cyclic ethers is produced. mdpi.com The primary transformation involves the cyclization of the linalool molecule to form both furanoid and pyranoid ring structures. researchgate.net Specifically, this process yields trans-(2R,5R)-furanoid linalool oxide with an 8% efficiency and trans-(2R,5S)-pyranoid linalool oxide with a 6% efficiency. mdpi.com Other studies investigating this transformation have identified the products as (2R,5R)-trans-furanoid linalool oxide and (3S,6R)-trans-pyranoid linalool oxide. researchgate.net Beyond linalool, O. pusilla has shown the ability to transform other monoterpenes, such as (+)-limonene, which it converts to trans-carveol, carvone, and trans-limonene oxide. researchgate.netconicet.gov.ar

The table below summarizes the findings from the biotransformation of (-)-linalool (B1674924) using Oocystis pusilla.

| Substrate | Microorganism | Reaction Time | Product | Efficiency | Source |

|---|---|---|---|---|---|

| (3R)-(-)-Linalool | Oocystis pusilla | 24 hours | trans-(2R,5R)-Furanoid Linalool Oxide | 8% | mdpi.com |

| (3R)-(-)-Linalool | Oocystis pusilla | 24 hours | trans-(2R,5S)-Pyranoid Linalool Oxide | 6% | mdpi.com |

Chemo-Enzymatic Strategies for this compound Derivatization

Chemo-enzymatic strategies offer powerful methods for the synthesis and derivatization of specific stereoisomers of linalool oxide. These approaches often leverage the high selectivity of enzymes, particularly lipases, to perform specific chemical modifications, such as acylation, which can be used for the kinetic resolution of racemic mixtures.

One prominent strategy involves the lipase-mediated resolution of racemic this compound. In this process, an enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers. For the resolution of this compound, Lipase (B570770) PS from Pseudomonas cepacia has been shown to be an effective catalyst. mdpi.comcnr.it When racemic this compound is reacted with vinyl acetate (B1210297) in the presence of Lipase PS, the enzyme selectively acylates one enantiomer, producing an acetate derivative with good enantioselectivity (E = 39). mdpi.com This enzymatic acetylation allows for the separation of the resulting ester from the unreacted alcohol enantiomer.

Another chemo-enzymatic route focuses on the epoxidation of the linalool precursor, which then undergoes cyclization to form linalool oxides. nih.gov A highly efficient method employs the lyophilized mycelium of the psychrophilic fungus Cladosporium cladosporioides as a biocatalyst. acs.org In this system, the fungus exhibits perhydrolase activity, converting a carboxylic acid (like acetic acid) and an oxidizing agent (hydrogen peroxide) into a peracid in situ. This peracid then chemically oxidizes the double bond of linalool to form 6,7-epoxy-linalool, achieving an efficiency of 92.8%. acs.org This epoxide is a key intermediate that spontaneously cyclizes to yield a mixture of furanoid and pyranoid linalool oxides. nih.govnih.gov

The table below details various chemo-enzymatic strategies for the derivatization and synthesis of this compound and its precursors.

| Strategy | Enzyme/Biocatalyst | Substrate(s) | Reagents | Key Product(s) | Source |

|---|---|---|---|---|---|

| Kinetic Resolution | Lipase PS (from Pseudomonas cepacia) | rac-trans-Linalool Oxide | Vinyl acetate | Enantioenriched this compound acetate and unreacted this compound | mdpi.comcnr.it |

| Chemo-enzymatic Epoxidation | Lyophilized mycelium of Cladosporium cladosporioides 01 | Linalool | Acetic acid, Hydrogen peroxide | 6,7-Epoxy-linalool (precursor to linalool oxides) | acs.org |

| Chemo-enzymatic Oxidation | Lipase from Candida antarctica | Linalool | Hydrogen peroxide | Linalool oxides | google.com |

Synthetic Methodologies for Trans Linalool Oxide and Its Stereoisomers

Chemical Synthesis Routes for Selective trans-Linalool Oxide Formation

Direct chemical synthesis routes often begin with readily available precursors like linalool (B1675412) or terpinolene, but controlling the formation of a single isomer, such as the this compound, requires strategic reaction design.

A prevalent method starts from enantiomerically enriched (R)- or (S)-linalool. mdpi.com This process involves two key steps:

Regioselective Epoxidation : The trisubstituted double bond of linalool is selectively epoxidized, commonly using an oxidizing agent like meta-chloroperbenzoic acid (mCPBA). mdpi.com

Acid-Catalyzed Cyclization : The resulting epoxy-alcohol undergoes an intramolecular cyclization, often catalyzed by an acid such as p-toluenesulfonic acid (PTSA), which can be performed in the same reaction vessel. mdpi.commdpi.com

This one-pot reaction yields a diastereoisomeric mixture of furanoid and pyranoid oxides. mdpi.com The cyclization typically favors the formation of furanoid isomers over pyranoid isomers, with reported ratios around 81-82% furanoid to 18-19% pyranoid. mdpi.commdpi.comresearchgate.net While this approach produces all isomers simultaneously, their subsequent separation is notoriously difficult. mdpi.commdpi.com

An alternative route for producing pyranoid linalool oxides begins with the inexpensive monoterpene terpinolene. sci-hub.ru This synthesis involves:

Epoxidation of the starting diene with mCPBA to form a diepoxide. sci-hub.ru

An alumina-catalyzed rearrangement of the trans-diepoxide to produce the ketone intermediate, 2,2,6-trimethyl-6-vinyldihydro-2H-pyran-3(4H)-one. sci-hub.ru

Diastereoselective reduction of this ketone. Using L-Selectride as the reducing agent preferentially yields the racemic this compound (pyranoid). sci-hub.ru

Table 1: Comparison of Chemical Synthesis Routes for Linalool Oxides

| Starting Material | Key Reagents | Products | Key Findings |

| (R)- or (S)-Linalool | 1. mCPBA 2. PTSA (cat.) | Mixture of furanoid (cis & trans) and pyranoid (cis & trans) linalool oxides. | One-pot reaction; produces a mixture with furanoid isomers as the major product (~82%) and pyranoid as the minor product (~18%). mdpi.commdpi.com |

| Terpinolene | 1. mCPBA 2. Neutral Alumina 3. L-Selectride | Racemic this compound (pyranoid) and cis-linalool oxide (pyranoid). | A multi-step process that allows for the diastereoselective synthesis of pyranoid isomers, bypassing the furanoid forms. sci-hub.ru |

Chemo-Enzymatic Synthetic Protocols

Chemo-enzymatic methods combine the efficiency of chemical synthesis with the high selectivity of biological catalysts, offering powerful solutions for producing enantiomerically pure linalool oxides.

Enzymatic kinetic resolution (EKR) is a widely used technique to separate enantiomers from a racemic mixture. mdpi.com For linalool oxides, this typically involves the lipase-catalyzed acylation of the alcohol functional group. Since one enantiomer fits the enzyme's active site better than the other, it is acylated at a much higher rate, allowing for the separation of the faster-reacting acylated enantiomer from the slower-reacting unreacted alcohol enantiomer. mdpi.com

Different lipases exhibit high efficiency and selectivity for specific linalool oxide diastereomers. mdpi.com For the resolution of pyranoid linalool oxides:

This compound : Lipase (B570770) PS effectively catalyzes the acetylation with vinyl acetate (B1210297), showing good enantioselectivity (E-value = 39). mdpi.comcnr.it

cis-Linalool oxide : Candida rugosa lipase (CRL) is an exceptional catalyst for the same transformation, demonstrating very high enantioselectivity (E-value = 261). sci-hub.rumdpi.com

This approach allows for the preparation of both enantiomers of a given diastereomer in high enantiomeric purity. mdpi.com

Table 2: Lipase-Mediated Kinetic Resolution of Pyranoid Linalool Oxides

| Substrate (Racemic) | Enzyme | Acylating Agent | Resolved Products | Enantioselectivity (E-value) |

| This compound (pyranoid) | Lipase PS | Vinyl Acetate | (+)-Acetate and unreacted (-)-alcohol | 39 mdpi.comcnr.it |

| cis-Linalool Oxide (pyranoid) | Candida rugosa lipase (CRL) | Vinyl Acetate | (-)-Acetate and unreacted (+)-alcohol | 261 sci-hub.rumdpi.com |

Epoxide hydrolases offer a highly selective route for the synthesis of chiral diols, which are valuable precursors to linalool oxides. thieme-connect.comresearchgate.net This chemo-enzymatic strategy involves the kinetic resolution of a racemic epoxide.

A key example is the resolution of racemic (3RS,6R)-2,3-epoxylinalyl acetate using an epoxide hydrolase from Rhodococcus sp. NCIMB 11216. thieme-connect.com The enzyme selectively hydrolyzes one epoxide enantiomer into a diol, leaving the other, unreacted epoxide enantiomer with excellent diastereomeric excess (≥98%). thieme-connect.com This unreacted epoxide can then be chemically converted into specific furanoid linalool oxide isomers, such as trans-(2R,5R)- and cis-(2R,5S)-linalool oxide, on a preparative scale. thieme-connect.com

Further research has demonstrated a broader application of this concept by screening a large variety of epoxide hydrolases against geraniol-derived epoxides, successfully identifying enzymes with excellent enantioselectivity (ee ≥ 95%) for nearly all tested substrates. researchgate.net A combined approach using enzymatic hydrolysis followed by a stereoselective Tsuji-Trost reaction has been developed for the synthesis of trans-(2R,5R)-furanoid linalool oxide with high diastereomeric (97% de) and enantiomeric (97% ee) excess. researchgate.net

Table 3: Epoxide Hydrolase Applications in Linalool Oxide Synthesis

| Enzyme Source | Substrate | Key Transformation | Products/Intermediates | Purity |

| Rhodococcus sp. NCIMB 11216 | (3RS,6R)-2,3-Epoxylinalyl acetate | Kinetic resolution via hydrolysis | (3R,6R)-diol and unreacted (3S,6R)-epoxide | ≥98% d.e. thieme-connect.com |

| Various Epoxide Hydrolases | Geraniol-derived oxiranes | Enantioselective hydrolysis | Enantiopure diols and unreacted epoxides | ≥95% ee researchgate.net |

Enzyme-Mediated Kinetic Resolution for Enantiomer Separation

Stereoselective and Stereospecific Synthesis of this compound Enantiomers and Diastereomers

Stereoselective and stereospecific syntheses are designed to yield a single, desired stereoisomer, minimizing the need for challenging separation steps. These methods often employ chiral auxiliaries or exploit the inherent stereochemistry of a starting material.

A straightforward strategy for stereoselective synthesis begins with an enantiomerically pure linalool. mdpi.com While the subsequent epoxidation and cyclization yield a mixture of diastereomers (cis/trans and furanoid/pyranoid), the absolute configuration at a key carbon atom (C5 in the furanoid ring, C6 in the pyranoid ring) is directly inherited from the starting (R)- or (S)-linalool. mdpi.com

More advanced methods achieve higher levels of stereocontrol. An efficient route to trans-furanoid linalool oxides utilizes a permanganate-mediated oxidative cyclization of 1,5-diene precursors. rsc.orgnih.gov The stereochemical outcome of the cyclization is controlled by a chiral auxiliary attached to the diene substrate.

Using (2R)-10,2-camphorsultam as the chiral auxiliary allows for the formation of the desired tetrahydrofuran (B95107) (THF) diol product as a single isolated diastereoisomer, which serves as a key intermediate in a formal synthesis of trans-(2R,5R)-linalool oxide. rsc.org

Similarly, trans-2-tritylcyclohexanol (TTC) was identified as a highly effective chiral controller, directing the oxidative cyclization to form a 2,5-substituted THF diol with high diastereoselectivity (dr ~97:3). This intermediate was then used in the synthesis of trans-(+)-(2S,5S)-linalool oxide. nih.gov

Given that many synthetic routes produce mixtures, the development of effective separation techniques is critical. Novel methods have moved beyond simple fractional distillation to include chemical derivatization and advanced chromatography. mdpi.commdpi.com

A user-friendly, lab-scale procedure for separating the mixture of isomers from linalool cyclization takes advantage of the different reactivity of the hydroxyl groups in the furanoid (tertiary alcohol) and pyranoid (secondary alcohol) isomers. mdpi.commdpi.comresearchgate.net

Separation of Pyranoid Isomers : The crude mixture is treated with benzoyl chloride. The more reactive secondary alcohols of the pyranoid isomers are selectively converted to their benzoate (B1203000) esters. These esters can be easily separated from the unreacted furanoid oxides by column chromatography. mdpi.commdpi.com Subsequent hydrolysis of the benzoate esters yields the mixture of cis- and trans-pyranoid oxides, which can then be separated by further chromatography. mdpi.commdpi.com

Separation of Furanoid Isomers : The isolated mixture of cis- and trans-furanoid isomers is acetylated. The resulting acetate esters are separable by chromatography. mdpi.comresearchgate.net The pure furanoid linalool oxide isomers are then regenerated by hydrolysis or reduction of the separated acetates. mdpi.com

For analytical purposes, direct separation of stereoisomers can be achieved using capillary gas chromatography with a chiral stationary phase. Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin has been successfully used to achieve the stereodifferentiation of the four furanoid linalool oxide stereoisomers. capes.gov.br Other columns, such as the Rt-βDEXsm, are also capable of separating cis and trans linalool oxide enantiomers. gcms.cz

Table 4: Separation Techniques for Linalool Oxide Stereoisomers

| Technique | Basis of Separation | Isomers Separated | Application |

| Chemical Derivatization & Chromatography | Differential reactivity of hydroxyl groups (secondary vs. tertiary) allows for selective benzoylation of pyranoid isomers. mdpi.commdpi.com | Pyranoid isomers from furanoid isomers. | Preparative Scale |

| Chemical Derivatization & Chromatography | Chromatographic separation of acetate derivatives. mdpi.com | cis-Furanoid from trans-furanoid isomers. | Preparative Scale |

| Chiral Capillary Gas Chromatography | Differential interaction with a chiral stationary phase (e.g., derivatized cyclodextrin). capes.gov.brgcms.cz | All four furanoid stereoisomers; cis and trans enantiomers. | Analytical Scale |

Advanced Analytical Characterization of Trans Linalool Oxide in Complex Matrices

Advanced Chromatographic Separations and Detection

Chromatographic techniques are paramount for the separation of trans-Linalool oxide from other volatile and semi-volatile compounds present in complex mixtures. The structural similarity among linalool (B1675412) oxides and other terpenoids necessitates high-resolution separation methods.

Comprehensive Two-Dimensional Gas Chromatography (GC × GC) for Enhanced Resolution

Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful tool for the analysis of complex volatile samples, offering significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. researchgate.netnih.govmdpi.com This technique employs two columns with different stationary phases, providing orthogonal separation mechanisms. nih.govoup.com In the context of this compound analysis, GC×GC can effectively separate it from its isomers, cis-linalool oxide (furanoid and pyranoid forms), and other closely related terpenoids that may co-elute in a single-column separation. researchgate.netshimadzu.com

Studies on essential oils and food matrices have demonstrated the utility of GC×GC coupled with mass spectrometry (MS), often with a time-of-flight (TOF) detector (GC×GC-TOFMS), for the untargeted profiling of volatile compounds. mdpi.comnih.govresearchgate.net This approach allows for the detection of hundreds or even thousands of compounds in a single run, providing a comprehensive chemical fingerprint of the sample. mdpi.comnih.gov For instance, in the analysis of hop essential oil and wine, GC×GC-MS has successfully identified and semi-quantified this compound amongst a vast array of other components. nih.govnih.gov The enhanced separation provided by the second dimension is crucial for obtaining clean mass spectra, which facilitates accurate compound identification. mdpi.com

Table 1: GC×GC Method Parameters for this compound Analysis

| Parameter | Column 1 (¹D) | Column 2 (²D) | Modulator | Detector | Application | Reference |

| Stationary Phase | DB-5ms UI | SUPELCOWAX 10 | Solid-State | MS | Hop Metabolites | nih.gov |

| Dimensions | 30 m × 0.25 mm I.D. × 0.25 µm df | 1.0 m × 0.10 mm I.D. × 0.10 µm df | --- | --- | --- | nih.gov |

| Stationary Phase | SLB-5ms | Supelcowax-10 | --- | qMS | Tea Tree Oil | shimadzu.com |

| Dimensions | 30 m × 0.25 mm ID × 0.25 μm film thickness | 1 m × 0.1 mm ID × 0.1 μm film thickness | --- | --- | --- | shimadzu.com |

This table is interactive. Click on the headers to sort the data.

Chiral Gas Chromatography for Enantiomeric Purity Assessment

This compound possesses chiral centers, meaning it can exist as different enantiomers. These enantiomers can exhibit distinct sensory properties and biological activities. Chiral gas chromatography is the primary technique for separating and quantifying the enantiomers of this compound. This is typically achieved using a capillary column coated with a chiral stationary phase (CSP), often based on derivatized cyclodextrins. tandfonline.comgcms.cz

Several studies have focused on the chiral analysis of linalool and its oxides in various natural products, including tea and essential oils. tandfonline.comrestek.com The selection of the appropriate CSP is critical for achieving baseline separation of the enantiomers. For example, columns like Rt-βDEXsm and Rt-βDEXse have been used to separate the enantiomers of cis- and trans-linalool oxides. gcms.cz The elution order of the enantiomers can be determined by analyzing authentic standards of known configuration. tandfonline.com In complex matrices like honey, one-dimensional chiral GC can sometimes be insufficient due to co-elution with other compounds, necessitating the use of multidimensional GC for accurate enantiomeric ratio determination. vup.sk

Table 2: Chiral GC Columns for this compound Enantiomer Separation

| Column Name | Stationary Phase Type | Application | Reference |

| CP-Cyclodextrin-B-236-M-19 | Permethylated β-cyclodextrin | Tea Aroma | tandfonline.com |

| Rt-βDEXsm | Derivatized β-cyclodextrin | Lavender Oil | gcms.cz |

| Hydrodex β-TBDAc | Derivatized β-cyclodextrin | Rose Oil | uctm.edu |

| Rt-βDEXsa | Derivatized cyclodextrin | Geranium Oil | restek.com |

This table is interactive. Click on the headers to sort the data.

High-Performance Liquid Chromatography (HPLC) Methodologies

While GC is the predominant technique for analyzing volatile compounds like this compound, high-performance liquid chromatography (HPLC) offers a viable alternative, particularly for samples that are not amenable to GC or when derivatization is undesirable. mdpi.com Reverse-phase HPLC (RP-HPLC) with a C18 column is a common approach. mdpi.comljmu.ac.uk

The detection of this compound by HPLC can be challenging due to its lack of a strong chromophore. Therefore, detection is often performed at low UV wavelengths, such as 210 nm. mdpi.comljmu.ac.uk The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. mdpi.comljmu.ac.uksielc.com For applications requiring higher sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS/MS). researchgate.net This has been successfully applied to the pharmacokinetic analysis of linalool in human serum, demonstrating the potential for analyzing its metabolites, including the oxides. researchgate.net

Structural Elucidation via Advanced Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)

The unambiguous identification of this compound, especially when isolated from a complex matrix or synthesized, relies on a combination of spectroscopic techniques.

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the identification of this compound. The electron ionization (EI) mass spectrum of this compound (furanoid) exhibits characteristic fragmentation patterns. mdpi.comresearchgate.net Key fragment ions can help in distinguishing it from its isomers and other related compounds.

Table 3: Spectroscopic Data for this compound (Furanoid)

| Technique | Key Data Points | Reference |

| GC-MS (EI) | m/z (rel. intensity): 155 (M+-Me, 6), 94 (76), 68 (100), 59 (67) | mdpi.com |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.97 (dd, J = 17.8, 11.1 Hz, 1H), 4.99 (d, J = 17.8 Hz, 1H), 4.98 (d, J = 11.1 Hz, 1H), 1.25 (s, 3H), 1.17 (s, 3H) | mdpi.com |

| ¹³C NMR (100 MHz, CDCl₃) | δ 146.3 (CH), 110.6 (CH₂), 75.9 (C), 74.9 (CH), 73.4 (C) | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Optimization of Extraction and Sample Preparation Techniques for Quantitative Analysis

The accurate quantification of this compound in complex matrices is highly dependent on the efficiency and reproducibility of the extraction and sample preparation steps. The choice of method is dictated by the nature of the matrix and the concentration of the analyte.

For solid samples, headspace solid-phase microextraction (HS-SPME) is a widely used solvent-free technique for the extraction of volatile and semi-volatile compounds. researchgate.netvup.sk The efficiency of HS-SPME is influenced by several factors, including the fiber coating, extraction temperature, and time. mdpi.com For instance, a DVB/PDMS fiber has been shown to be effective for the extraction of terpenoids from hop cones. nih.gov Microwave-assisted extraction (MAE) coupled with SPME (MD-SPME) has also been developed to enhance extraction efficiency. akjournals.com

For liquid samples like wine and biological fluids, solid-phase extraction (SPE) is a common clean-up and pre-concentration technique. nih.govnih.gov SPE can effectively remove interfering matrix components, leading to a cleaner extract and improved analytical performance. nih.gov Liquid-liquid extraction (LLE) is another classical and effective method, often used in the preparation of samples for GC-MS or LC-MS analysis. researchgate.netceon.rs For example, a protocol involving protein precipitation followed by LLE has been successfully used for the analysis of linalool in human serum. researchgate.net

The optimization of these parameters is crucial for achieving high recovery, minimizing matrix effects, and ensuring the accuracy and precision of the quantitative results.

Ecological and Biological Roles of Trans Linalool Oxide in Natural Systems

Antimicrobial Activities

trans-Linalool oxide is recognized for its antimicrobial capabilities, which are influenced by its specific three-dimensional structure. mdpi.com It is often found as a component of essential oils that exhibit broad-spectrum activity against various microorganisms. researchgate.netjournalejmp.com

The antifungal activity of linalool (B1675412) oxide is significantly dependent on its stereochemistry. mdpi.comresearchgate.net Research has shown that a racemic mixture of trans- and cis-linalool oxide possesses potent activity against several fungal species, including Penicillium citrinum, Rhizopus oryzae, and Chaetomium globosum. researchgate.netresearcher.lifetandfonline.com However, it was observed that the antifungal activity of the isolated pure enantiomers was diminished compared to the racemic mixture. researchgate.netresearcher.lifetandfonline.com This suggests a synergistic or complex interaction between the different stereoisomers that enhances their fungal inhibition. This compound's role as an antifungal agent is also noted in its production by certain Streptomyces species, which contributes to the inhibition of fungal growth. mdpi.com

Table 1: Antifungal Activity of Linalool Oxide

| Fungal Species | Active Form of Linalool Oxide | Observed Effect | Reference |

| Penicillium citrinum | Racemate of trans- and cis-linalool oxide | Potent Activity | researchgate.net, researcher.life, tandfonline.com |

| Rhizopus oryzae | Racemate of trans- and cis-linalool oxide | Potent Activity | researchgate.net, researcher.life, tandfonline.com |

| Chaetomium globosum | Racemate of trans- and cis-linalool oxide | Potent Activity | researchgate.net, researcher.life, tandfonline.com |

Antibacterial Efficacy Studies

Antitermitic Properties and Stereostructure-Dependent Activity

A critical ecological role of this compound is its defensive action against termites. Studies have revealed that the antitermitic activities of linalool oxides are highly dependent on their specific stereostructures. researchgate.netresearcher.lifetandfonline.com Among the various isomers, (2R,5R)-trans-linalool oxide has been identified as exhibiting the strongest termiticidal activity against the termite species Reticulitermes speratus. researchgate.netresearcher.lifetandfonline.cominformahealthcare.com In contrast, other stereoisomers of linalool oxide show moderate or concentration-dependent activities. researchgate.net This stereostructure-dependent bioactivity highlights the importance of the precise configuration of the terpenoid in its interaction with insect biological systems. researchgate.net

Table 2: Stereostructure-Dependent Antitermitic Activity of Linalool Oxide Isomers

| Linalool Oxide Isomer | Termiticidal Activity against Reticulitermes speratus | Reference |

| (2R,5R)-trans-linalool oxide | Strongest | researchgate.net, researcher.life, tandfonline.com, bohrium.com |

| rac-trans-linalool oxide | Moderate and concentration-dependent | researchgate.net |

| (2S,5S)-trans-linalool oxide | Moderate and concentration-dependent | researchgate.net |

| (2S,5R)-cis-linalool oxide | Moderate and concentration-dependent | researchgate.net |

Contribution to Plant Volatile Organic Compound (VOC) Profiles and Interspecies Interactions

As a volatile organic compound (VOC), this compound plays a crucial role in the chemical ecology of plants. nih.govplos.orgashs.org VOCs are key mediators of interactions between plants and their environment, including attracting pollinators, defending against herbivores, and communicating with other plants. ashs.org this compound is a common constituent of the VOCs released by a wide range of plants, from ornamental indoor plants like Spathiphyllum wallisii to various flowering species. ashs.org It is also found in natural products derived from plants, such as honey. The presence of this compound has been confirmed in numerous honey samples from different floral sources, including longan, lychee, and wild flowers, indicating its transfer from the plant nectar to the final product. plos.org Its presence in these complex volatile blends suggests its involvement in attracting beneficial insects like honey bees and in defining the unique chemical signature of a plant. nih.govplos.org

Role as an Aroma Precursor and Contributor to Flavor Profiles in Plants and Plant-Derived Products

This compound is a key aroma compound that significantly influences the flavor and fragrance of many fruits and plant-derived products, notably tea and grapes. foodb.camdpi.comperfumerflavorist.com It imparts a characteristic floral, herbal, and tea-like scent. foodb.camdpi.comperfumerflavorist.com In products like black tea, this compound is considered a vital component of the aroma profile. nih.govperfumerflavorist.com

Emerging Research Directions and Future Investigation

Unraveling Undefined Biosynthetic Enzyme Systems

The formation of trans-linalool oxide in nature begins with its precursor, linalool (B1675412), which is synthesized from geranyl pyrophosphate (GPP) by linalool synthase (LIS). frontiersin.orgnih.govgoogle.com The subsequent conversion of linalool to its oxide forms is a critical area of ongoing research. The most probable biosynthetic route involves the regioselective epoxidation of the 6,7-double bond of linalool to form an unstable intermediate, 6,7-epoxylinalool, which then undergoes intramolecular cyclization to yield the various furanoid and pyranoid isomers of linalool oxide. frontiersin.orgnih.govmdpi.com

While this pathway is postulated, the specific enzymes that catalyze the epoxidation step in many plants and fungi remain largely unidentified. acs.orgnih.gov Evidence strongly points to the involvement of cytochrome P450 monooxygenases (P450s). In vitro studies with human P450s have shown that enzymes like CYP2D6 can catalyze the epoxidation of linalool. nih.govtandfonline.com More significantly, in the model plant Arabidopsis thaliana, CYP76C1 has been identified as a major, multifunctional P450 enzyme responsible for metabolizing both (R)- and (S)-linalool into their various oxidized forms, including lilac aldehydes and alcohols. nih.govnih.gov However, the inheritance of linalool oxide formation in genetic crosses has been shown to be complex, suggesting the involvement of multiple genes or epistatic interactions. colab.ws Future research will focus on identifying and characterizing the specific P450s and potentially other enzyme classes responsible for linalool epoxidation across a broader range of species, which is crucial for understanding the metabolic networks that lead to the diversity of linalool derivatives found in nature.

Another layer of complexity is the finding that linalool oxides in plants like tea are often present as non-volatile glycosides, which act as aroma precursors. nih.govontosight.ai The enzymes responsible for the glycosylation of this compound and its subsequent release are another frontier for investigation, holding keys to understanding aroma development in commercially important plants.

Detailed Mechanistic Studies of Biological Activities at a Molecular Level

This compound has been reported to possess several biological activities, including antimicrobial, antifungal, and antitermitic properties. researchgate.netcymitquimica.com However, the precise molecular mechanisms underlying these effects are not well understood. A significant finding is that the biological activity is often dependent on the specific stereoisomer of the compound. For instance, studies have demonstrated that (2R,5R)-trans-linalool oxide exhibits potent termiticidal activity against the termite Reticulitermes speratus. researchgate.net Similarly, its antifungal activity can vary depending on its stereochemistry. researchgate.net

Future research must move beyond simple activity screening to detailed mechanistic investigations at the molecular level. For its precursor, linalool, the antibacterial mechanism has been shown to involve disruption of the cell membrane, leading to increased permeability, leakage of intracellular macromolecules like DNA and RNA, and inhibition of enzymes involved in energy metabolism. nih.govmdpi.comresearchgate.net It is a critical research question whether this compound shares these mechanisms or possesses unique molecular targets. Investigating its interaction with microbial cell membranes, potential to inhibit specific enzymes, or ability to interfere with cellular signaling pathways will be essential.

Furthermore, studies on human P450s suggest that the metabolic formation of linalool epoxides could be linked to skin sensitization, as these reactive intermediates may form haptens by reacting with skin proteins. tandfonline.comtandfonline.com Elucidating this bioactivation pathway and its immunological consequences is a key area for future toxicological and dermatological research.

Development of Sustainable Biocatalytic Production Routes

There is growing industrial demand for natural flavor and fragrance compounds like this compound, which is driving research into sustainable and stereoselective production methods. Biocatalysis and biotransformation using whole microbial cells or isolated enzymes offer a promising green alternative to chemical synthesis.

Several fungal species have been identified as effective biocatalysts for converting linalool into linalool oxides.

Corynespora cassiicola : This fungus has emerged as a particularly promising biocatalyst, demonstrating high stereoselectivity and productivity, with reported yields approaching 100%. acs.orgnih.gov It can produce specific stereoisomers of linalool oxide depending on the chirality of the starting linalool substrate. mdpi.comnih.govoup.com

Aspergillus niger : Various strains of this fungus are also capable of transforming linalool into a mixture of cis- and trans-linalool oxides (both furanoid and pyranoid forms). nih.govacs.orgnih.govacs.org

Other Fungi : Species such as Botrytis cinerea and Diplodia gossypina have also been reported to carry out this transformation. acs.orgmdpi.comacs.org

Beyond whole-cell systems, research is focusing on specific enzymes. Lipases, such as those from Candida rugosa, have been successfully used in chemoenzymatic strategies for the kinetic resolution of racemic linalool oxide mixtures. sci-hub.rumdpi.com More recently, the focus has shifted to cytochrome P450 enzymes, which are nature's catalysts for this reaction. The bacterial P450 BM3 from Bacillus megaterium and its laboratory-evolved mutants have been shown for the first time to catalyze the specific epoxidation of linalool to form linalool oxides, presenting a powerful tool for developing highly selective biocatalytic processes. nih.govrsc.org

Future development will likely involve integrating these biocatalysts into optimized bioprocesses. For example, using a substrate feeding and product removal (SFPR) system with C. cassiicola was shown to overcome substrate/product toxicity and dramatically increase productivity from 80 to 920 mg L⁻¹ day⁻¹. nih.gov The continued discovery of novel enzymes and the protein engineering of known ones, like P450s, will be paramount for creating economically viable and sustainable routes to enantiopure this compound.

Table 1: Microorganisms in Biocatalytic Production of Linalool Oxides

| Microorganism | Substrate | Key Products | Reported Yield/Productivity | Reference |

|---|---|---|---|---|

| Corynespora cassiicola DSM 62485 | (±)-Linalool | Stereoisomers of furanoid and pyranoid linalool oxides | ~100% conversion; 120 mg/L/day (up to 920 mg/L/day with SFPR) | acs.orgnih.govnih.gov |

| Aspergillus niger DSM 821 | (S)-(+)-Linalool | cis- and trans-furanoid/pyranoid linalool oxides | 30% cis-furanoid, 5% trans-furanoid | acs.orgnih.gov |

| Aspergillus niger ATCC 9142 | (±)-Linalool | cis/trans-furanoid and cis/trans-pyranoid linalool oxides | 15-24% furanoid, 5-9% pyranoid | nih.gov |

| Colletotrichum acutatum | Linalool | cis- and trans-furanoid linalool oxide | 0.03 g/L trans-furanoid oxide | nih.govmdpi.com |

Exploration of Novel Functions in Phytochemistry and Chemical Ecology

This compound is a key player in the chemical language of plants, mediating complex interactions with other organisms. It is a common volatile organic compound (VOC) found in the essential oils and floral scents of numerous plants, including lavender, mint, tea, and various flowers. google.compnas.org The exploration of its roles in phytochemistry and chemical ecology is a rapidly expanding field.

Research has shown that linalool and its oxides serve diverse functions in plant-insect interactions:

Pollinator Attraction : The compound is a component of many floral scents that attract pollinators. For example, (E)-linalool oxide furanoid is an attractant for the solitary bee Colletes cunicularius. researchgate.net

Herbivore Deterrence/Attraction : The ecological role can be context-dependent. Linalool and its oxides can act as defense compounds against generalist herbivores. google.com In Arabidopsis, the metabolism of linalool to its oxides is considered a defense strategy against floral antagonists. nih.govnih.gov Conversely, these same compounds can act as attractants for specialist herbivores or as cues for predators of herbivores, thus serving as an indirect defense mechanism. pnas.org

Vector Attraction : In a surprising discovery for public health, linalool oxide has been identified as a compound in plant nectar that is attractive to mosquito species that transmit diseases like malaria and dengue, highlighting its role in the feeding behavior of disease vectors. icipe.org

From a phytochemical perspective, the storage of this compound as a non-volatile glycoside (e.g., trans-linalool 3,6-oxide β-primeveroside) in plant tissues like tea leaves is a significant finding. ontosight.ai These precursors are released enzymatically during processes like tea fermentation or tissue damage, contributing decisively to the final aroma profile. nih.gov Future research will likely uncover more examples of these stored derivatives and their physiological triggers for release. Investigating how environmental factors and biotic stress regulate the biosynthesis and emission of this compound will provide deeper insights into plant plasticity and adaptation.

Q & A

Q. What are the primary natural sources of trans-Linalool oxide, and how do concentrations vary among plant species?

- Methodological Answer : trans-Linalool oxide occurs in Lauraceae (e.g., cinnamon, 0.1% ), Rosaceae stone fruits (e.g., 102–726 µg/kg in Prunus cultivars ), and floral matrices like osmanthus (2.43 µg/g in C cultivar ). Quantification requires headspace solid-phase microextraction (HS-SPME) paired with GC-MS, as traditional steam distillation may degrade thermally labile oxides .

Advanced Research Questions

Q. What synthetic strategies achieve enantioselective production of trans-Linalool oxide, and what are their limitations?

- Methodological Answer : Chemoenzymatic routes using epoxide hydrolases (EHs) from Rhodococcus spp. selectively hydrolyze linalool epoxide intermediates to trans-furanoid oxide with >90% enantiomeric excess . Challenges include competing pyranoid ring formation under acidic conditions and racemization during purification. Chiral GC (e.g., γ-cyclodextrin columns) is critical for ee assessment .

Q. How do extraction methodologies impact reported concentrations of trans-Linalool oxide in plant metabolomic studies?

- Methodological Answer : Discrepancies arise from solvent polarity (e.g., hexane vs. ethanol) and extraction time. For instance, HS-SPME detects higher trans-Linalool oxide levels in black tea (3–10% of total aroma) than hydrodistillation, which promotes thermal degradation . Standardized protocols (e.g., ISO 11024) are recommended for cross-study comparability .

Q. What mechanisms explain the ecological role of trans-Linalool oxide in plant-insect interactions?

- Methodological Answer : trans-Linalool oxide acts as a pollinator attractant in osmanthus flowers due to its high volatility (log P: 2.1) and floral aroma profile . Conversely, in Lauraceae, it exhibits antifungal activity (MIC ~50 µg/mL) by disrupting membrane integrity in Aspergillus spp. . Dual roles are concentration-dependent, requiring in situ headspace sampling for ecological validation.

Q. How do storage conditions and derivatization affect the stability of trans-Linalool oxide in analytical workflows?

- Methodological Answer : Refrigeration (4°C) under nitrogen atmosphere minimizes oxidation and epimerization to cis-isomers . Acetylation (e.g., with acetic anhydride) stabilizes the tertiary alcohol group, forming trans-Linalool oxide acetate (CAS 56752-50-2), which is amenable to long-term storage and LC-MS analysis .

Contradictions and Data Gaps

Q. Why do trans-Linalool oxide levels vary significantly across Prunus cultivars (e.g., 102 µg/kg in Horvin vs. 726 µg/kg in Showtime)?

- Resolution : Genetic differences in linalool synthase expression and postharvest processing (e.g., enzymatic oxidation during fruit maceration) drive variability. Metabolomic studies should integrate transcriptomic data (e.g., RNA-seq of terpene synthases) and controlled postharvest treatments to isolate contributing factors .

Q. Are reported allergenic properties of trans-Linalool oxide (e.g., in perfumes) intrinsic or due to oxidation byproducts?

- Resolution : Patch testing (OECD 406) indicates pure trans-Linalool oxide has low sensitization potential (EC3 >10%), but autoxidation products (e.g., hydroperoxides) are potent allergens. Stabilizers like BHT (0.01%) in analytical standards mitigate artifactual oxidation during toxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.